molecular formula C12H16F2N4O B2415211 (4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2380098-74-6

(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone

Cat. No.: B2415211
CAS No.: 2380098-74-6
M. Wt: 270.284
InChI Key: XDLDVEZKESXFKJ-UHFFFAOYSA-N
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Description

“(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone” is a complex organic compound. It contains a cyclohexyl group (a six-membered carbon ring) with two fluorine atoms attached, an azetidine group (a four-membered nitrogen-containing ring), and a triazole group (a five-membered ring containing two nitrogen atoms). The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a rigid, three-dimensional structure, the azetidine group would introduce a chiral center (a carbon atom bonded to four different groups), and the triazole group could participate in hydrogen bonding and other interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could make the compound more lipophilic (fat-soluble), while the presence of a carbonyl group (C=O) could allow it to participate in hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it shows promising activity in a particular area (for example, as a potential drug), then future research might focus on optimizing its structure to improve its effectiveness .

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N4O/c13-12(14)3-1-9(2-4-12)11(19)17-7-10(8-17)18-15-5-6-16-18/h5-6,9-10H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLDVEZKESXFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CC(C2)N3N=CC=N3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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